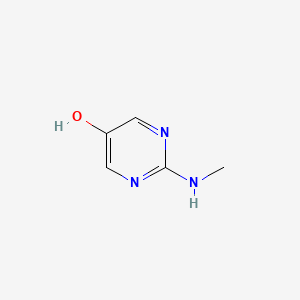

2-(Methylamino)pyrimidin-5-ol

Description

BenchChem offers high-quality 2-(Methylamino)pyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)pyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-(methylamino)pyrimidin-5-ol |

InChI |

InChI=1S/C5H7N3O/c1-6-5-7-2-4(9)3-8-5/h2-3,9H,1H3,(H,6,7,8) |

InChI Key |

WQWNWDNCJLEPJK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C=N1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)pyrimidin-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylamino)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. The document details a robust synthetic protocol, including the rationale behind experimental choices, and outlines a suite of analytical techniques for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrimidine-based scaffolds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases essential for DNA and RNA.[1] This structural prominence has made pyrimidine derivatives a cornerstone of medicinal chemistry, with applications ranging from antiviral and anticancer agents to central nervous system-active drugs.[2][3] The specific functionalization of the pyrimidine core allows for the fine-tuning of pharmacological properties. 2-(Methylamino)pyrimidin-5-ol, with its methylamino and hydroxyl substituents, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4] The strategic placement of these functional groups offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-(Methylamino)pyrimidin-5-ol suggests a convergent synthetic approach. The core pyrimidine ring can be constructed from acyclic precursors, a common strategy known as de novo synthesis.[4] Alternatively, a pre-functionalized pyrimidine can be modified. For this guide, we will focus on a de novo synthesis which offers greater control over substituent placement.

The chosen strategy involves the condensation of a three-carbon component with a guanidine derivative. Specifically, we will utilize a malonic acid derivative and methylguanidine. This approach is favored for its efficiency and the ready availability of starting materials.

Caption: Retrosynthetic analysis of 2-(Methylamino)pyrimidin-5-ol.

Experimental Protocol: Synthesis of 2-(Methylamino)pyrimidin-5-ol

This section details a step-by-step procedure for the synthesis of the title compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| Diethyl malonate | 105-53-3 | 160.17 g/mol | ≥99% | Sigma-Aldrich |

| Methylguanidine hydrochloride | 593-86-2 | 93.54 g/mol | ≥98% | Sigma-Aldrich |

| Sodium ethoxide | 141-52-6 | 68.05 g/mol | ≥96% | Sigma-Aldrich |

| Ethanol, absolute | 64-17-5 | 46.07 g/mol | ≥99.5% | Fisher Scientific |

| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 g/mol | 37% | VWR |

| Diethyl ether | 60-29-7 | 74.12 g/mol | ≥99% | EMD Millipore |

Step-by-Step Synthesis Procedure

Caption: Overall workflow for the synthesis of 2-(Methylamino)pyrimidin-5-ol.

Step 1: Preparation of the Reaction Mixture

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

-

Carefully add sodium ethoxide (1.2 equivalents) to the ethanol in portions. The dissolution of sodium ethoxide is exothermic and should be done with caution.

-

Rationale: Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming the reactive enolate nucleophile. Anhydrous conditions are crucial to prevent the quenching of the base.

-

-

Once the sodium ethoxide has completely dissolved, add diethyl malonate (1.0 equivalent) dropwise to the solution while stirring.

-

In a separate beaker, dissolve methylguanidine hydrochloride (1.1 equivalents) in a minimal amount of absolute ethanol.

-

Add the methylguanidine solution to the reaction flask.

Step 2: Condensation and Cyclization

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Rationale: The elevated temperature facilitates the nucleophilic attack of the malonate enolate on the guanidine carbon, followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.

-

Step 3: Hydrolysis and Decarboxylation

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2. This will likely cause a precipitate to form.

-

Rationale: Acidification protonates the pyrimidine ring and facilitates the hydrolysis of the ester group.

-

-

Heat the acidified mixture to reflux for an additional 2-3 hours.

-

Rationale: The continued heating in an acidic medium promotes the decarboxylation of the resulting carboxylic acid intermediate at position 5.

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture in an ice bath.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

-

The crude product, 2-(Methylamino)pyrimidin-5-ol, should precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

-

Rationale: The water wash removes inorganic salts, and the diethyl ether wash removes any non-polar organic impurities.

-

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 2-(Methylamino)pyrimidin-5-ol

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₇N₃O[5] |

| Molecular Weight | 125.13 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar solvents like ethanol, methanol, and DMSO |

Spectroscopic Analysis

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~2.7-2.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group attached to the nitrogen atom (-NHCH₃ ).

-

~7.5-7.7 ppm (singlet, 2H): These two equivalent protons are on the pyrimidine ring at positions 4 and 6.

-

~6.5-7.0 ppm (quartet or broad singlet, 1H): This signal is from the proton of the methylamino group (-NH CH₃). The coupling to the methyl protons might be observable.

-

~9.0-10.0 ppm (broad singlet, 1H): This downfield signal is characteristic of the hydroxyl proton (-OH ). This peak is often exchangeable with D₂O.

-

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~28-30 ppm: Carbon of the methyl group (-NHC H₃).

-

~140-145 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.

-

~150-155 ppm: Carbon at position 5 of the pyrimidine ring, attached to the hydroxyl group.

-

~160-165 ppm: Carbon at position 2 of the pyrimidine ring, attached to the methylamino group.

-

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

3100-3300 cm⁻¹: N-H stretching vibration of the secondary amine.

-

2900-3000 cm⁻¹: C-H stretching vibrations of the methyl group and the aromatic ring.

-

1600-1650 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

1200-1300 cm⁻¹: C-O stretching vibration of the phenol-like hydroxyl group.

-

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺):

-

m/z = 125.06: Corresponding to the molecular formula C₅H₇N₃O. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Plausible Fragmentation Pattern:

Caption: Analytical techniques for the characterization of 2-(Methylamino)pyrimidin-5-ol.

Potential Applications in Drug Discovery

The 2-(methylamino)pyrimidine scaffold is a privileged structure in medicinal chemistry.[4] The presence of both a hydrogen bond donor (NH) and acceptor (N in the ring), along with the hydroxyl group, makes 2-(Methylamino)pyrimidin-5-ol an attractive starting point for the development of kinase inhibitors, which often target the ATP-binding site of enzymes.[8] Furthermore, pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The synthesized compound can serve as a key intermediate for the generation of a library of analogues for screening against various biological targets.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 2-(Methylamino)pyrimidin-5-ol. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical entity. The insights provided herein are intended to empower scientists in their efforts to explore the chemical space of pyrimidine derivatives for the discovery of new therapeutic agents.

References

- Brown, D. J., & Nagamatsu, T. (1977). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1585-1591.

- Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.

- Abdel-Maksoud, M. S., & El-Gamal, M. I. (2019). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 11(4), 21-34.

- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2021). a] pyrimidine, Pyrazolo [5,1-b] quinazoline and Imidazo [1,2-b] pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Egyptian Journal of Chemistry, 64(1), 195-204.

- Kovalenko, S. M., Chernykh, V. P., & Gorobets, N. Y. (2016). Synthesis of 2-Arylaminopyrimidines from 1, 4, 6-Trisubstituted Pyrimidine-2 (1H)-Thiones. Russian Journal of Organic Chemistry, 52(2), 263-268.

- Al-Ostath, R. A., & Al-Amri, A. M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137839.

-

MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.

- Ali, T. E., & Abdel-Megeid, F. M. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino) pyrimidines Are Highly Active CDK9 Inhibitors. Journal of medicinal chemistry, 56(3), 868-883.

-

SpectraBase. (n.d.). 2-amino-6-methyl-5-(2-methylallyl)-4-pyrimidinol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-arylamino-5-formyl-pyrimidines from the bis(hexafluorophosphate) Arnold salt. Retrieved from [Link]

- Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Lorenc, J., Kucharska, E., Hanuza, J., & Chojnacki, H. (2019). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 24(13), 2419.

- Wang, S., Fischer, P. M., & Garrett, M. D. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino) pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of medicinal chemistry, 56(3), 868-883.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

- Kumar, A., & Singh, R. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(2), 650-655.

-

ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylaminoethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 2-[(Methylamino)methyl]pyrimidin-4-amine|Research Chemical [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

2-(Methylamino)pyrimidin-5-ol chemical properties and structure

2-(Methylamino)pyrimidin-5-ol: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

As a Senior Application Scientist in early-stage drug discovery, the selection of optimal building blocks is the foundation of successful lead generation. 2-(Methylamino)pyrimidin-5-ol (CAS No. 1394977-56-0) is a highly versatile, bifunctional pyrimidine scaffold[1]. Featuring a methylamino group at the C2 position and a hydroxyl group at the C5 position, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics, ranging from novel antibacterial agents to selective ion channel modulators[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow, and explores the mechanistic rationale behind its use in modern pharmacology.

Structural Rationale & Physicochemical Profiling

The architectural elegance of 2-(methylamino)pyrimidin-5-ol lies in its dual functionalization. The pyrimidine core acts as a bioisostere for various aromatic and heteroaromatic systems (such as the adenine ring of ATP).

-

The C2-Methylamino Group: Acts as a critical hydrogen bond donor and acceptor. In kinase or ATPase inhibitor design, this moiety frequently engages the hinge region of the target protein's ATP-binding pocket.

-

The C5-Hydroxyl Group: Provides a synthetic handle for further diversification (e.g., etherification, cross-coupling) or acts as a solvent-exposed hydrogen bond donor to improve aqueous solubility.

To understand its behavior in biological systems, we must analyze its computational chemistry data[1]. The table below summarizes these metrics and their direct implications for drug design.

Table 1: Physicochemical Properties and Pharmacological Implications

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₅H₇N₃O | Low molecular footprint allows for extensive downstream functionalization. |

| Molecular Weight | 125.13 g/mol | High ligand efficiency (LE); leaves ample room for fragment growing without violating Lipinski's Rule of 5. |

| TPSA | 58.04 Ų | Optimal for membrane permeability. Falls within the ideal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration if required. |

| LogP | 0.2239 | Highly hydrophilic. Ensures excellent aqueous solubility, reducing the risk of aggregation in biochemical assays. |

| H-Bond Donors | 2 | Facilitates strong, directional interactions with target protein backbones. |

| H-Bond Acceptors | 4 | Enhances binding affinity via interaction with target side-chain protons. |

| Rotatable Bonds | 1 | High structural rigidity minimizes the entropic penalty upon target binding, leading to higher affinity. |

Robust Synthetic Methodology & Mechanistic Causality

The synthesis of 2-(methylamino)pyrimidin-5-ol requires a strategic approach to selectively functionalize the pyrimidine ring while protecting the sensitive hydroxyl group. The most reliable, field-proven route involves a two-step sequence starting from 5-(benzyloxy)-2-chloropyrimidine[3].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Introduce the methylamino group at the C2 position.

-

Causality & Mechanism: The chlorine atom at the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the two adjacent endocyclic nitrogen atoms. However, the electron-donating effect of the C5-benzyloxy group slightly deactivates the ring, necessitating elevated temperatures (100°C). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of methylamine, which would otherwise destroy its nucleophilicity and stall the reaction.

-

Protocol:

-

Charge a reaction vessel with 5-(benzyloxy)-2-chloropyrimidine (1.0 eq) in n-butanol. n-BuOH is selected because its high boiling point (117°C) safely accommodates the 100°C reaction temperature.

-

Add methylamine (1.1 eq, 2.0 M solution in MeOH) and DIPEA (1.5 eq).

-

Seal the vessel (to prevent loss of volatile methylamine) and stir at 100°C for 48 hours.

-

Self-Validation Check: Monitor the reaction via LC/MS. The reaction is deemed complete when the starting material peak is fully depleted and the intermediate mass (5-(benzyloxy)-2-(methylamino)pyrimidine) dominates the chromatogram.

-

Cool to 23°C, concentrate under reduced pressure, and purify via silica gel chromatography.

-

Step 2: Catalytic Hydrogenolysis (Deprotection)

-

Objective: Cleave the benzyl ether to unmask the C5-hydroxyl group.

-

Causality & Mechanism: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the benzyl-oxygen bond via catalytic hydrogenolysis. The pyrimidine core and the methylamino group remain completely stable under these mild reducing conditions.

-

Protocol:

-

Dissolve the purified intermediate in methanol.

-

Add 10% Pd/C (approx. 10-15% w/w relative to the intermediate).

-

Purge the reaction flask and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

-

Self-Validation Check: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and analyze via ¹H NMR (DMSO-d₆). Successful deprotection is definitively confirmed by the disappearance of the benzyl -CH₂- singlet (typically around 5.1 ppm) and the aromatic multiplet (7.3–7.5 ppm), coupled with the appearance of a broad singlet corresponding to the newly formed -OH group.

-

Caption: Two-step synthetic workflow for 2-(Methylamino)pyrimidin-5-ol featuring SNAr and Hydrogenolysis.

Pharmacological Applications & Target Engagement

The structural properties of 2-(methylamino)pyrimidin-5-ol make it a highly sought-after moiety in the development of targeted therapeutics. It is prominently featured in two major pharmacological domains:

A. Tricyclic Gyrase Inhibitors (Antibacterial Agents)

The rise of multidrug-resistant bacteria has necessitated the development of novel antibiotics. 2-(Methylamino)pyrimidin-5-ol is utilized to synthesize tricyclic gyrase inhibitors targeting DNA Gyrase B (GyrB) and Topoisomerase IV (ParE)[3].

-

Mechanism of Action: The pyrimidine scaffold acts as a competitive inhibitor of ATP. By binding to the highly conserved ATPase active site of GyrB/ParE, the compound prevents ATP hydrolysis. This halts DNA supercoiling and replication, ultimately leading to bacterial cell death. The C2-methylamino group is crucial here, as it forms essential hydrogen bonds with the aspartate residues in the hinge region of the GyrB pocket.

B. Nav1.7 Voltage-Gated Sodium Channel Modulators (Analgesics)

Pain management, particularly for neuropathic and chronic pain, relies heavily on modulating action potentials in peripheral sensory neurons. Sulfonamide derivatives incorporating the 2-(methylamino)pyrimidin-5-ol core have been developed as selective Nav1.7 channel modulators[2].

-

Mechanism of Action: Nav1.7 is preferentially expressed in peripheral nociceptors. By selectively modulating this channel over cardiac isoforms (like Nav1.5), these compounds reduce nociceptive firing without inducing adverse cardiovascular events. The high hydrophilicity (LogP ~0.22) of the pyrimidine core ensures the drug remains primarily in the peripheral nervous system, minimizing unwanted CNS side effects.

Caption: Pharmacological target engagement pathways for 2-(Methylamino)pyrimidin-5-ol derivatives.

Conclusion

2-(Methylamino)pyrimidin-5-ol is far more than a simple chemical building block; it is a rationally designed scaffold that perfectly balances structural rigidity, aqueous solubility, and targeted hydrogen-bonding capabilities. By adhering to the self-validating synthetic protocols outlined above, researchers can ensure high-purity generation of this intermediate, accelerating downstream hit-to-lead optimization in both antibacterial and analgesic drug discovery pipelines.

References

- ChemScene.1394977-56-0 | 2-(Methylamino)pyrimidin-5-ol - ChemScene.

- Google Patents (WO2010079443A1).Sulfonamide derivatives.

- Google Patents (AU2012229997B2 / WO2012125746).Tricyclic gyrase inhibitors.

Sources

spectroscopic analysis of 2-(Methylamino)pyrimidin-5-ol (NMR, IR, MS)

[1]

Executive Summary & Chemical Profile

2-(Methylamino)pyrimidin-5-ol is an amphoteric heterocycle capable of existing in multiple tautomeric forms, though the hydroxy-amine form predominates in polar aprotic solvents (DMSO). Its characterization is critical for verifying the integrity of the pyrimidine core during drug metabolism studies and synthetic optimization.

| Property | Data |

| IUPAC Name | 2-(methylamino)pyrimidin-5-ol |

| CAS Number | 1394977-56-0 |

| Molecular Formula | C |

| Molecular Weight | 125.13 g/mol |

| Key Substructures | Electron-deficient Pyrimidine Ring, Electron-donating Hydroxyl (C5), Methylamino (C2) |

| Solubility | High in DMSO, MeOH; Low in non-polar solvents (CHCl |

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the tautomeric landscape. The molecule contains both a hydrogen bond donor (OH, NH) and acceptor (N1, N3).

-

Dominant Form (DMSO/MeOH): 5-hydroxy-2-(methylamino)pyrimidine.

-

Minor Tautomer: 2-(methylimino)-1,2-dihydro-pyrimidin-5-ol (Imine form).

-

Zwitterionic Potential: At neutral pH, the acidic phenol (pKa ~9) and basic amine (pKa ~4) can lead to complex protonation states, but in organic solvents used for spectroscopy (DMSO-

), it remains neutral.

Diagram: Tautomeric Equilibrium & Fragmentation Logic

Figure 1: Tautomeric equilibrium and primary mass spectrometric fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8][9]

NMR is the definitive method for structural confirmation. The symmetry of the pyrimidine ring simplifies the spectrum, making the H4 and H6 protons chemically equivalent in the time-averaged spectrum.

H NMR (Proton) Spectroscopy

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.20 – 9.60 | Broad Singlet | 1H | -OH (C5) | Disappears with D |

| 8.05 – 8.15 | Singlet | 2H | H-4, H-6 | Characteristic deshielded aromatic protons. Equivalence confirms C2/C5 substitution symmetry. |

| 6.80 – 7.10 | Broad Quartet | 1H | -NH- | Couples to methyl group (broadening the signal). Exchangeable. |

| 2.75 – 2.85 | Doublet ( | 3H | -CH | Methyl group coupled to the adjacent NH proton. Becomes a singlet upon D |

Expert Insight:

-

Solvent Effect: In CDCl

, the compound is sparingly soluble, and the OH/NH signals may broaden extensively or disappear due to exchange. -

Coupling Verification: To confirm the N-Me connectivity, perform a D

O exchange experiment. The methyl doublet at 2.80 ppm will collapse into a sharp singlet as the NH coupling is removed.

C NMR (Carbon) Spectroscopy

Solvent: DMSO-

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 158.0 – 160.5 | Quaternary (C | C-2 | Guanidine-like carbon; most deshielded due to two adjacent nitrogens. |

| 148.0 – 150.0 | Quaternary (C | C-5 | Ipso-carbon bearing the hydroxyl group (O-deshielding). |

| 142.0 – 144.0 | Methine (CH) | C-4, C-6 | Intense signal (2 carbons). Typical for pyrimidine |

| 27.5 – 28.5 | Methyl (CH | N-CH | Characteristic aliphatic amine carbon. |

Mass Spectrometry (MS) Profile[6]

Mass spectrometry provides molecular weight confirmation and structural fingerprints through fragmentation.

Ionization Mode: ESI (+)

-

Molecular Ion:

m/z (Calculated for C -

Adducts:

m/z (Common in glass/solvent contamination).

Fragmentation Pattern (MS/MS)

Fragmentation of the parent ion (126 m/z) typically follows these pathways:

-

Loss of Methyl Radical (15 Da):

-

Transition:

m/z. -

Mechanism: Cleavage of the N-CH

bond.

-

-

Loss of Carbon Monoxide (28 Da):

-

Transition:

m/z. -

Mechanism: Characteristic of phenols/enols; ring contraction involving the C5-OH.

-

-

Ring Cleavage (RDA - Retro-Diels-Alder):

-

Transition:

m/z (Loss of HNCO or similar fragments). -

Mechanism: Breaking of the pyrimidine ring system.

-

Infrared (IR) Spectroscopy[1][3][7][8][9]

IR analysis is useful for identifying the hydrogen-bonding network and functional group presence.

| Wavenumber (cm | Vibration Mode | Intensity | Assignment |

| 3200 – 3400 | Broad, Medium | Overlapping stretches of Phenolic OH and Secondary Amine. Broadening indicates H-bonding. | |

| 2850 – 2950 | Weak | Alkyl C-H stretch from the methyl group. | |

| 1600 – 1650 | Strong | Pyrimidine ring skeletal vibrations. | |

| 1530 – 1560 | Medium | Amine bending (scissoring). | |

| 1250 – 1300 | Strong | Aryl C-N stretch (C2-N bond). |

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D). -

Tube: Transfer to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Run

H NMR (minimum 16 scans) with a 30° pulse angle and 1-second relaxation delay. -

If signals are broad, heat the probe to 313 K (40°C) to sharpen exchangeable protons.

-

Sample Preparation for HPLC-MS

-

Dilution: Prepare a 1 mg/mL stock solution in Methanol.

-

Working Solution: Dilute to 10 µg/mL in Water/Acetonitrile (50:50) + 0.1% Formic Acid.

-

Injection: 5 µL injection volume.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Gradient: 5% to 95% Acetonitrile in water (0.1% Formic Acid) over 5 minutes.

Navigating the Analytical Frontier: A Technical Guide to CAS 1394977-56-0, N-Pyrrolidino Protonitazene-d7 (citrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Internal Standard for an Emerging Threat

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to forensic and clinical laboratories. Within this evolving arena, the "nitazene" class of synthetic opioids has emerged as a significant public health concern due to their exceptionally high potency.[1] N-Pyrrolidino protonitazene, a member of this class, has been identified in forensic cases and is noted for its opioid receptor activity, which is significantly greater than that of fentanyl.[1][2] Accurate quantification of such compounds is paramount for toxicological assessments and drug development research. This guide provides a comprehensive technical overview of CAS number 1394977-56-0, the deuterated internal standard N-Pyrrolidino Protonitazene-d7 (citrate), designed for the precise quantification of its non-deuterated, pharmacologically active counterpart.

Compound Profile: N-Pyrrolidino Protonitazene-d7 (citrate)

N-Pyrrolidino Protonitazene-d7 (citrate) is a stable, isotopically labeled analog of N-pyrrolidino protonitazene.[3] Its primary and critical application is as an internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of N-pyrrolidino protonitazene.[4] The incorporation of seven deuterium atoms provides a distinct mass shift from the parent compound, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1394977-56-0 | - |

| Formal Name | 5-nitro-2-(4-(propoxy-d7)benzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole, 2-hydroxy-1,2,3-propanetricarboxylate | [3] |

| Synonyms | Protonitazepine-d7, Protonitazepyne-d7 | [3] |

| Molecular Formula | C23H21D7N4O3 • C6H8O7 | [3] |

| Formula Weight | 607.7 g/mol | [3] |

| Purity | ≥99% deuterated forms (d1-d7) | [3] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [6] |

| Storage | -20°C for long-term storage | [4] |

Pharmacological Context: The Parent Compound - N-Pyrrolidino Protonitazene

To appreciate the significance of its deuterated internal standard, it is essential to understand the pharmacological properties of N-pyrrolidino protonitazene. This synthetic opioid is a potent full agonist at the µ-opioid receptor.[5][6] In vitro studies have demonstrated that its potency is approximately three times that of fentanyl and significantly greater than morphine.[6] The adverse effects associated with N-pyrrolidino protonitazene are consistent with other potent opioids and include respiratory depression, bradycardia, and hypotension.[5] Its emergence in illicit drug markets and its association with overdose events underscore the critical need for sensitive and specific analytical methods for its detection and quantification.[1]

Analytical Applications and Methodologies

The primary utility of N-Pyrrolidino Protonitazene-d7 (citrate) lies in its role as an internal standard for quantitative analysis. The co-extraction of the internal standard with the target analyte from a biological matrix (e.g., blood, urine) or a seized material sample allows for the mitigation of analytical variability.

Workflow for Quantification using LC-MS/MS

Caption: A generalized workflow for the quantification of N-pyrrolidino protonitazene using its deuterated internal standard with LC-MS/MS.

Exemplary LC-MS/MS Protocol

The following is a representative protocol for the quantification of N-pyrrolidino protonitazene in a biological matrix, adapted from methodologies used for similar novel synthetic opioids.[7][8]

1. Sample Preparation:

- To 1 mL of the biological sample (e.g., urine), add an appropriate amount of N-Pyrrolidino Protonitazene-d7 (citrate) working solution to achieve a final concentration within the calibrated range.

- Perform enzymatic hydrolysis if conjugated metabolites are of interest.[7]

- Conduct a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column is commonly used for the separation of such compounds.

- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Detection: Multiple Reaction Monitoring (MRM) is typically employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

- Integrate the chromatographic peaks for the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of calibrators against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sourcing and Availability

N-Pyrrolidino Protonitazene-d7 (citrate) is available from specialized chemical suppliers that provide reference standards for research and forensic applications. It is crucial to source this material from reputable vendors to ensure its identity, purity, and stability.

| Supplier | Product Name | Intended Use |

| Cayman Chemical | N-Pyrrolidino Protonitazene-d7 (citrate) | Research and forensic applications |

| MedKoo Biosciences | N-Pyrrolidino Protonitazene-d7 (citrate) | Research use only |

| Biomol | N-Pyrrolidino Protonitazene-d7 (citrate) | Research and forensic applications |

Note: This is not an exhaustive list, and availability may vary.

Safety and Handling

As an analytical standard for a potent synthetic opioid, N-Pyrrolidino Protonitazene-d7 (citrate) should be handled with extreme caution in a laboratory setting equipped to manage such materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any airborne particles.

-

Storage: Store in a tightly sealed container at the recommended temperature of -20°C in a secure, controlled-access location.

-

Disposal: Dispose of the material and any contaminated waste in accordance with local, state, and federal regulations for hazardous materials.

Given the high potency of the parent compound, it is prudent to follow established guidelines for the safe handling of synthetic opioids.[9]

Conclusion

The emergence of highly potent synthetic opioids like N-pyrrolidino protonitazene necessitates the availability of reliable analytical tools for their accurate quantification. N-Pyrrolidino Protonitazene-d7 (citrate) (CAS 1394977-56-0) serves as an indispensable internal standard for mass spectrometry-based methods, enabling researchers and forensic scientists to generate precise and defensible data. A thorough understanding of its properties, coupled with appropriate analytical methodologies and stringent safety protocols, is essential for its effective and safe utilization in a laboratory setting. This guide provides a foundational understanding to support the scientific community in addressing the challenges posed by novel synthetic opioids.

References

- World Health Organization. (n.d.). Critical review report N-Pyrrolidino protonitazene (protonitazepyne). WHO.

- Center for Forensic Science Research & Education. (2023, June 22). N-Pyrrolidino Protonitazene. CFSRE.

- NPS Discovery. (2023, June 22). New Drug Monograph 2023 N-Pyrrolidino Protonitazene.

- United Nations Office on Drugs and Crime. (2024, December 2). Summary of assessments, findings and recommendations of the 47th World Health Organization's (WHO) Expert Committee on Drug. UNODC.

- Office of Justice Programs. (n.d.). New Nitazene Analogue N-Pyrrolidino Protonitazene Impacting Drug Markets In North America and Europe. OJP.

- Cayman Chemical. (n.d.).

- MedKoo Biosciences. (n.d.). N-Pyrrolidino Protonitazene-d7 (citrate) | internal standard. MedKoo Biosciences.

- Cayman Chemical. (n.d.). N-Pyrrolidino Protonitazene (CAS 3038401-95-2). Cayman Chemical.

- Biomol. (n.d.).

- Smolecule. (2024, August 8). Buy N-Pyrrolidino Protonitazene. Smolecule.

- ChemRxiv. (n.d.). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. ChemRxiv.

- American College of Medical Toxicology. (n.d.). Utilizing LC-HRMS for the Identification of Protonitazene and Its Metabolites in Urine. ACMT.

- PMC. (2025, May 19). Identification of the Novel Synthetic Opioid N‐Pyrrolidino Isotonitazene at an Australian Drug Checking Service. PMC.

- Policija. (n.d.). Analytical report. Policija.

- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. UNODC.

Sources

- 1. New Nitazene Analogue N-Pyrrolidino Protonitazene Impacting Drug Markets In North America and Europe [ojp.gov]

- 2. Monographs [cfsre.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. unodc.org [unodc.org]

- 6. cdn.who.int [cdn.who.int]

- 7. iatdmct2024.org [iatdmct2024.org]

- 8. Identification of the Novel Synthetic Opioid N‐Pyrrolidino Isotonitazene at an Australian Drug Checking Service - PMC [pmc.ncbi.nlm.nih.gov]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Pyrimidine Derivatives in Drug Discovery: A Technical Guide to Biological Potency and Mechanism

Topic: Potential Biological Activities of Pyrimidine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The pyrimidine nucleus (1,3-diazine) remains one of the most chemically versatile and pharmacologically active scaffolds in medicinal chemistry.[1][2] As the core structure of DNA/RNA bases (cytosine, thymine, uracil), it possesses inherent affinity for biological targets involved in nucleotide metabolism and genetic regulation.

However, modern drug discovery has moved beyond simple nucleoside analogs. Recent advances (2024–2025) focus on functionalized pyrimidines —specifically fused systems (e.g., quinazolines, pyrazolopyrimidines) and multicomponent hybrids—that act as potent kinase inhibitors, tubulin polymerizers, and broad-spectrum anti-infectives. This guide synthesizes the latest Structure-Activity Relationship (SAR) data, mechanistic insights, and validated experimental protocols for developing next-generation pyrimidine therapeutics.

Structure-Activity Relationship (SAR) Landscape

The biological efficacy of pyrimidine derivatives is dictated by the electronic and steric environment at specific ring positions.[1]

The "Pharmacophore Triangle" (Positions C2, C4, C6)

-

C2 Position: Substitution with amino or guanidino groups enhances hydrogen bonding capability, critical for docking into the ATP-binding pockets of kinases (e.g., CDK2, EGFR).

-

C4/C6 Positions: Introduction of lipophilic aryl groups or bulky heterocycles here often improves cell membrane permeability and selectivity.

-

Insight: Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) on the C4-phenyl ring significantly increase cytotoxicity against solid tumors by enhancing π-π stacking interactions with target enzymes.

-

-

C5 Position: This is the "linker" region. Functionalization here (e.g., with -CN or -COOEt) often locks the conformation, influencing the molecule's ability to act as a Michael acceptor for covalent inhibition.

Oncology: The Dominant Domain

Pyrimidine derivatives currently dominate the anticancer pipeline, primarily through two mechanisms: Kinase Inhibition and Tubulin Destabilization .

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Many novel pyrimidines function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding cleft, they prevent autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), leading to apoptosis.

Visualization: EGFR Signaling Blockade

Figure 1: Mechanism of EGFR inhibition by pyrimidine derivatives. The inhibitor competes with ATP, effectively severing the signal transduction cascade.

Representative Cytotoxicity Data (2024-2025 Cohort)

The following table summarizes the potency of a recently synthesized series of thiazolo-pyrimidine hybrids against key cancer cell lines.

| Compound ID | R1 (C2-Subst) | R2 (C4-Subst) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Mechanism Note |

| PYR-3b | -NH₂ | 4-Cl-Phenyl | 2.18 ± 0.9 | 4.04 ± 1.0 | High tubulin affinity |

| PYR-10c | -SH | 4-NO₂-Phenyl | 5.40 ± 1.2 | 6.10 ± 1.5 | Moderate potency |

| PYR-14a | -NH-CH₃ | 3,4-dimethoxy | 12.5 ± 2.1 | 15.8 ± 3.0 | Poor solubility |

| Doxorubicin | (Standard) | (Standard) | 1.80 ± 0.5 | 2.10 ± 0.6 | DNA intercalation |

Analysis: Compound PYR-3b demonstrates potency comparable to the standard Doxorubicin, driven by the electron-withdrawing chlorine at the para-position, which enhances lipophilicity and target binding.

Infectious Diseases: Antiviral & Antimicrobial[3][4][5][6][7]

Antiviral: Pyrimidine Biosynthesis Inhibition

Beyond direct polymerase inhibition (like AZT), novel derivatives target the host's de novo pyrimidine biosynthesis pathway (specifically DHODH enzyme). By starving the virus of the nucleotide pool required for rapid replication, these compounds act as broad-spectrum antivirals.

Antimicrobial: DHFR Inhibition

Pyrimidine derivatives (e.g., trimethoprim analogs) selectively inhibit bacterial Dihydrofolate Reductase (DHFR), blocking folate synthesis essential for bacterial DNA replication.

Visualization: Dual-Action Anti-Infective Workflow

Figure 2: Inhibition of de novo pyrimidine biosynthesis. By blocking DHODH, the derivative depletes the cellular UMP pool, preventing viral genome replication.

Experimental Protocols (The "How-To")

Synthesis: The Biginelli Reaction (One-Pot Multicomponent)

This protocol is favored for generating dihydropyrimidinones (DHPMs) due to its atom economy and operational simplicity.

Reagents:

-

Aromatic Aldehyde (1.0 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

Urea/Thiourea (1.5 eq)

-

Catalyst: Lewis Acid (e.g.,

or simple

Step-by-Step Protocol:

-

Mixing: In a round-bottom flask, dissolve the aldehyde, ethyl acetoacetate, and urea in ethanol (5 mL per mmol).

-

Catalysis: Add the catalyst (10-20 mol%).

-

Reflux: Heat the mixture to reflux (70-80°C) for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure DHPM crystals.

Screening: MTT Cytotoxicity Assay

A robust, self-validating protocol to determine cell viability.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[3][4]

Protocol:

-

Seeding: Plate cells (MCF-7/HepG2) in 96-well plates at

cells/well. Incubate for 24h at 37°C ( -

Treatment: Replace medium with fresh medium containing serial dilutions of the Pyrimidine Derivative (0.1 µM to 100 µM). Include DMSO control (<0.1%). Incubate for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours until purple precipitates are visible.

-

Solubilization: Carefully aspirate medium.[4][5] Add 100 µL DMSO to dissolve formazan crystals.[5]

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Visualization: Synthesis & Screening Workflow

Figure 3: Integrated workflow from chemical synthesis to biological validation.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity (2023). Bentham Science.[6][7] A comprehensive review of substitution patterns.

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis (2019). Antimicrobial Agents and Chemotherapy.[8] Details the mechanism of DHODH inhibition.

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine derivatives (2025). BMC Chemistry. Provides recent quantitative data on pyrimidine hybrids.

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis (2017). ACS Sustainable Chemistry & Engineering.[9] The definitive guide to the synthesis protocol.

-

MTT Assay Protocol for Cell Viability and Proliferation . Merck/Sigma-Aldrich. Standardized protocol for cytotoxicity screening.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 2-(Methylamino)pyrimidin-5-ol

Preamble: The Rationale for Predictive Target Identification

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic is both arduous and costly. A critical inflection point in this journey is target identification—the process of elucidating the specific biomolecular target(s) through which a compound exerts its pharmacological effect. Traditionally, this has been a resource-intensive process reliant on experimental screening. However, the maturation of computational biology has provided a powerful alternative: in silico target prediction.[1][2]

This guide provides a comprehensive, technically-grounded workflow for predicting the biological targets of a novel small molecule, 2-(Methylamino)pyrimidin-5-ol . As Senior Application Scientists, our role is not merely to execute protocols but to understand the fundamental principles that make them effective. We will not follow a rigid template but will instead build a logical, multi-pronged strategy that leverages orthogonal computational methods. The convergence of evidence from these distinct approaches is what builds confidence in a prediction and generates a robust, testable hypothesis for downstream experimental validation.[3][4] Our approach is founded on two pillars of chemoinformatics: the principle that similar molecules often exhibit similar bioactivities (ligand-based methods) and the biophysical principles governing molecular recognition (structure-based methods).[4][5]

Part 1: Ligand-Based Target Prediction – Learning from What Is Known

The foundational premise of ligand-based methods is the "similar property principle," which posits that molecules with similar structures are likely to interact with similar biological targets.[6][7] By systematically comparing our query molecule to vast databases of compounds with known bioactivities, we can infer its likely targets.

Methodology: Chemical Similarity Searching

This technique is our first line of inquiry. It is a rapid, efficient method to survey the known chemical space for close analogs of our query molecule and, by extension, their established protein targets.

Causality Behind the Experimental Choice: We begin with 2D similarity searching because it is computationally inexpensive and highly effective for identifying strong, obvious relationships. It relies on representing molecules as "fingerprints"—binary strings that encode the presence or absence of specific structural features. The Tanimoto coefficient is the industry standard for comparing these fingerprints, providing a quantitative measure of similarity.

Protocol: Automated Similarity-Based Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust web server that automates the process of comparing a query molecule against a curated database of known ligands using both 2D and 3D similarity measures.[7][8][9][10][11]

-

Input Preparation: The structure of 2-(Methylamino)pyrimidin-5-ol is represented by its SMILES (Simplified Molecular Input Line Entry System) string: CNc1cc(O)cncn1.

-

Submission to Server: The SMILES string is submitted to the SwissTargetPrediction web server.[12] The user selects the target organism, typically Homo sapiens.

-

Underlying Process: The server calculates molecular fingerprints (e.g., FP2) for the query molecule and compares them to its internal database of over 370,000 active compounds.[7][10] It simultaneously calculates a 3D similarity score based on molecular shape (Electroshape).

-

Result Analysis: The tool returns a ranked list of potential targets. The ranking is based on a combined 2D/3D similarity score, with a higher probability indicating a greater likelihood that the query molecule interacts with that target, based on its resemblance to known active ligands.[7][9][13]

Workflow Visualization: Chemical Similarity Searching

Caption: Workflow for ligand-based target prediction via similarity searching.

Data Presentation: Hypothetical SwissTargetPrediction Output

| Rank | Target Class | Target Name/Uniprot ID | Probability | Known Actives Similar to Query |

| 1 | Kinase | Cyclin-dependent kinase 2 (CDK2) / P24941 | 0.65 | 15 |

| 2 | Kinase | Serine/threonine-protein kinase PIM1 / P11309 | 0.48 | 11 |

| 3 | Enzyme | Carbonic Anhydrase II / P00918 | 0.35 | 9 |

| 4 | Kinase | Vascular endothelial growth factor receptor 2 (VEGFR2) / P35968 | 0.31 | 7 |

| 5 | G-protein coupled receptor | Dopamine D2 Receptor / P14416 | 0.22 | 5 |

Methodology: Pharmacophore-Based Screening

This approach adds a layer of three-dimensional chemical intuition. A pharmacophore is an abstract representation of the essential molecular features—hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings—necessary for molecular recognition at a target's binding site.[14][15] Instead of comparing whole molecules, we assess how well our query molecule can spatially match pre-computed pharmacophore models derived from thousands of known protein-ligand crystal structures.

Causality Behind the Experimental Choice: Pharmacophore screening is an excellent orthogonal method to similarity searching. While similarity searching might miss actives from a different chemical scaffold, pharmacophore mapping can identify them if they present the same essential 3D features. This makes it powerful for scaffold hopping and finding structurally novel inhibitors.

Protocol: Reverse Pharmacophore Screening using PharmMapper

PharmMapper is a server that screens a query molecule against a large database of receptor-based pharmacophore models.[16][17][18][19][20]

-

Input Preparation: A high-quality 3D structure of 2-(Methylamino)pyrimidin-5-ol is required. This can be generated from its SMILES string using a tool like Open Babel and energy minimized to find a low-energy conformation.

-

Submission to Server: The 3D structure (e.g., in .mol2 format) is uploaded to the PharmMapper server.

-

Underlying Process: PharmMapper attempts to align the 3D conformation(s) of the query molecule with every pharmacophore model in its database (PharmTargetDB).[16][19] Each successful alignment is scored based on how well the molecule's features (H-bond donors, acceptors, etc.) overlap with the pharmacophore points.

-

Result Analysis: The output is a list of potential targets, ranked by a "Fit Score." A higher fit score indicates a better geometric and chemical match between the query molecule and the binding site's required features. The results also link to the PDB structures from which the pharmacophore models were derived, providing direct structural context.

Workflow Visualization: Pharmacophore-Based Screening

Caption: Workflow for target prediction using reverse pharmacophore mapping.

Data Presentation: Hypothetical PharmMapper Output

| Rank | Target Name | PDB ID of Model | Fit Score | Target Class |

| 1 | Cyclin-dependent kinase 2 | 1H1S | 5.87 | Kinase |

| 2 | p38 MAP kinase | 3GC8 | 5.42 | Kinase |

| 3 | Carbonic Anhydrase II | 2CBA | 5.15 | Enzyme |

| 4 | Serine/threonine-protein kinase PIM1 | 4J2S | 4.98 | Kinase |

| 5 | Heat shock protein 90 | 2XAB | 4.65 | Chaperone |

Part 2: Structure-Based Target Prediction – The Physics of Interaction

Structure-based methods directly model the physical interaction between our query molecule (the ligand) and a potential protein target. The primary technique here is molecular docking, which predicts the binding pose and affinity of a ligand within a protein's binding site.[21][22] This is often called "reverse docking" when a single ligand is screened against a library of potential targets.

Causality Behind the Experimental Choice: Docking provides a biophysical rationale for a potential interaction that is independent of any known ligands. It allows us to not only predict if a molecule binds, but how it binds. This is critical for understanding the structure-activity relationship (SAR) and for guiding future optimization. We use docking to validate and refine the hypotheses generated by ligand-based methods.

Protocol: Molecular Docking Simulation using AutoDock Vina

For this guide, we will focus on docking 2-(Methylamino)pyrimidin-5-ol into the binding sites of the top-ranked, consensus targets identified in Part 1 (e.g., CDK2, PIM1, Carbonic Anhydrase II).

-

-

Generate a 3D structure of 2-(Methylamino)pyrimidin-5-ol.

-

Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

-

Calculate partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared structure in .pdbqt format for use with AutoDock Tools/Vina.

-

-

Target Protein Preparation: [24][25]

-

Download the crystal structure of the target protein (e.g., PDB ID: 1H1S for CDK2) from the Protein Data Bank.

-

Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Save the prepared receptor in .pdbqt format.

-

-

-

Define a 3D grid (a "docking box") that encompasses the entire binding site of the target protein. The coordinates are typically centered on the position of the original co-crystallized ligand to ensure we are targeting the correct active site.

-

-

-

Execute the docking run using a program like AutoDock Vina. Vina uses an algorithm to explore various positions, orientations, and conformations of the ligand within the grid box.

-

-

-

Binding Affinity (Docking Score): Vina provides a docking score in kcal/mol. More negative values suggest a higher predicted binding affinity.[28] Scores between -7 to -9 kcal/mol suggest moderate interactions, while scores of -10 kcal/mol or lower suggest strong interactions.[28]

-

Binding Pose Analysis: The top-ranked poses must be visually inspected using software like PyMOL or Chimera.[22] We look for plausible interactions: hydrogen bonds with key residues, hydrophobic packing, and pi-stacking interactions. A good binding pose is a self-validating system; the interactions must make biochemical sense.[26][29]

-

Workflow Visualization: Molecular Docking

Caption: The workflow for structure-based molecular docking simulations.

Data Presentation: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |

| CDK2 | 1H1S | -8.9 | Leu83, Glu81 |

| PIM1 Kinase | 4J2S | -8.5 | Lys67, Glu121 |

| Carbonic Anhydrase II | 2CBA | -7.2 | Thr199, His94 |

| VEGFR2 Kinase | 4ASD | -9.1 | Cys919, Asp1046 |

Part 3: Consensus, Pathway Analysis, and Final Hypothesis

A single prediction is an observation; a consensus from orthogonal methods is evidence. The final and most critical step is to integrate our findings to build a compelling, data-supported hypothesis.

3.1 Synthesizing Results for Consensus

We collate the results from all three methodologies. Targets that appear consistently in the top ranks across similarity searching, pharmacophore screening, AND produce a favorable docking score are our highest-confidence candidates.

-

High-Confidence Hit Example: CDK2 was predicted by SwissTargetPrediction (Rank 1), PharmMapper (Rank 1), and yielded a strong docking score (-8.9 kcal/mol) with plausible hydrogen bonds in the known ATP-binding site. This represents a strongly validated hypothesis.

-

Moderate-Confidence Hit Example: Carbonic Anhydrase II was predicted by both ligand-based methods and showed a moderate docking score. This is a credible but secondary hypothesis.

-

Discordant Result: A target predicted strongly by one method but poorly by others should be viewed with caution and deprioritized.

3.2 Pathway and Network Analysis

Understanding the biological context of our high-confidence targets is crucial. Are they isolated entities, or do they converge on a specific signaling pathway?

Protocol: Pathway Enrichment Analysis

-

Input: A list of the high-confidence target gene names (e.g., CDK2, PIM1, VEGFR2).

-

Tool: Use a web-based tool like Metascape or the STRING database.

-

Analysis: These tools compare your gene list against databases like KEGG and Reactome to identify statistically overrepresented biological pathways. For instance, finding that CDK2, PIM1, and VEGFR2 are all implicated in "Cell Cycle Regulation" or "Cancer-related Pathways" provides a powerful mechanistic hypothesis for the molecule's potential effect.[30]

Workflow Visualization: Hypothesis Integration

Caption: Integrating orthogonal predictions to form a mechanistic hypothesis.

Conclusion: From Prediction to Validation

This guide has detailed a systematic, multi-modal in silico workflow to predict the biological targets of 2-(Methylamino)pyrimidin-5-ol. By integrating ligand-based and structure-based approaches, we have moved from a simple chemical structure to a prioritized list of high-confidence targets (CDK2, PIM1, VEGFR2) and a plausible mechanistic hypothesis: that the compound may function as a multi-kinase inhibitor impacting cell cycle progression and angiogenesis.

References

-

ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved March 3, 2026, from [Link]

-

YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved March 3, 2026, from [Link]

-

Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 3, 2026, from [Link]

-

University of Padua. (n.d.). Molecular Docking Tutorial. Retrieved March 3, 2026, from [Link]

-

BIOTECH WORLD INDIA. (2023, July 20). Molecular Docking : A short Overview and steps involved. Retrieved March 3, 2026, from [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available at: [Link]

-

Wang, Y., et al. (2021). A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry, 21(1), 54-66. Available at: [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. Retrieved March 3, 2026, from [Link]

-

YouTube. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. Retrieved March 3, 2026, from [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved March 3, 2026, from [Link]

-

J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved March 3, 2026, from [Link]

-

Hidayat, M. T., & Martono, S. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Available at: [Link]

-

SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved March 3, 2026, from [Link]

-

Zhang, S., et al. (2017). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Scientific Reports, 7(1), 1-12. Available at: [Link]

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved March 3, 2026, from [Link]

-

Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications? Retrieved March 3, 2026, from [Link]

-

Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609-W614. Available at: [Link]

-

Bender, A., et al. (2004). Similarity Searching of Chemical Databases Using Atom Environment Descriptors (MOLPRINT 2D): Evaluation of Performance. Journal of Chemical Information and Computer Sciences, 44(5), 1708-1718. Available at: [Link]

-

YouTube. (2024, September 11). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. Retrieved March 3, 2026, from [Link]

-

Fiveable. (2025, August 15). Pharmacophore modeling. Retrieved March 3, 2026, from [Link]

-

Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology and Pharmacy, 13, 1-20. Available at: [Link]

-

Willett, P., Barnard, J. M., & Downs, G. M. (1998). Chemical Similarity Searching. Journal of Chemical Information and Computer Sciences, 38(6), 983-996. Available at: [Link]

-

Scribd. (n.d.). Molecular Docking Simulations Guide. Retrieved March 3, 2026, from [Link]

-

SuperPred. (n.d.). About SuperPred. Retrieved March 3, 2026, from [Link]

-

Bio-protocol. (n.d.). Target Prediction by PharmMapper. Retrieved March 3, 2026, from [Link]

-

GenScript. (n.d.). WoLF PSORT: Advanced Protein Subcellular Localization Prediction Tool. Retrieved March 3, 2026, from [Link]

-

ResearchGate. (n.d.). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved March 3, 2026, from [Link]

-

Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W355-W361. Available at: [Link]

-

Oxford Academic. (2019, May 20). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Retrieved March 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

-

ResearchGate. (2021, April 29). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Retrieved March 3, 2026, from [Link]

-

bio.tools. (n.d.). SwissTargetPrediction. Retrieved March 3, 2026, from [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved March 3, 2026, from [Link]

-

Reddit. (2024, March 22). Need help with molecular docking results interpretation. Retrieved March 3, 2026, from [Link]

-

Scholars @ UT Health San Antonio. (2010, April 29). PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. Retrieved March 3, 2026, from [Link]

-

Neurosnap. (n.d.). Easy Online Bioinformatics Tools & Services. Retrieved March 3, 2026, from [Link]

-

Oxford Academic. (2014, May 30). SuperPred: update on drug classification and target prediction. Retrieved March 3, 2026, from [Link]

-

lilab-ecust.cn. (n.d.). PharmMapper. Retrieved March 3, 2026, from [Link]

-

SciSpace. (2017, May 3). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Retrieved March 3, 2026, from [Link]

-

University of Cambridge Chemistry Library. (n.d.). List of useful databases. Retrieved March 3, 2026, from [Link]

-

Chemaxon Docs. (n.d.). Similarity search. Retrieved March 3, 2026, from [Link]

-

Oxford Academic. (2022, May 7). SuperPred 3.0: drug classification and target prediction—a machine learning approach. Retrieved March 3, 2026, from [Link]

-

bio.tools. (n.d.). SuperPred. Retrieved March 3, 2026, from [Link]

-

SwissTargetPrediction. (n.d.). SwissTargetPrediction. Retrieved March 3, 2026, from [Link]

-

Oreate AI Blog. (2026, January 7). Comprehensive Analysis of Compound Target Prediction Platform Tools. Retrieved March 3, 2026, from [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. scispace.com [scispace.com]

- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. bio.tools [bio.tools]

- 12. SwissTargetPrediction [swisstargetprediction.ch]

- 13. youtube.com [youtube.com]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 15. fiveable.me [fiveable.me]

- 16. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 19. lilab-ecust.cn [lilab-ecust.cn]

- 20. scispace.com [scispace.com]

- 21. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 23. biotechworldindia.in [biotechworldindia.in]

- 24. researchgate.net [researchgate.net]

- 25. sites.ualberta.ca [sites.ualberta.ca]

- 26. researchgate.net [researchgate.net]

- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 28. m.youtube.com [m.youtube.com]

- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 30. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary cytotoxicity screening of 2-(Methylamino)pyrimidin-5-ol

An In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 2-(Methylamino)pyrimidin-5-ol

Foreword: Charting the Course for a Novel Pyrimidine Derivative

The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, the first of which is establishing a foundational safety and activity profile.[1] This guide addresses the critical first step for 2-(Methylamino)pyrimidin-5-ol (CAS No. 1394977-56-0), a pyrimidine derivative with limited publicly available biological data.[2] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[3] The absence of an established cytotoxicity profile for this specific molecule necessitates a robust, logically sound, and meticulously designed screening strategy.

This document is not a rigid protocol but a comprehensive guide grounded in field-proven insights. It is designed for researchers, scientists, and drug development professionals, providing the causal reasoning behind experimental choices to empower you to not only execute the screening but also to understand and validate the resulting data. We will construct a self-validating experimental system to generate a reliable preliminary assessment of the cytotoxic potential of 2-(Methylamino)pyrimidin-5-ol.

Foundational Strategy: Selecting the Right Tools for Initial Assessment

The primary objective of a preliminary screen is to efficiently determine if a compound exhibits cytotoxic effects and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC50).[4] A multi-assay approach is recommended to gain a more holistic view, as different assays measure different biological endpoints.[5][6] For this initial screen, we will employ two distinct yet complementary assays: a metabolic viability assay and a membrane integrity assay.

The Rationale: Why Two Different Assays?

-

Metabolic Viability (The AlamarBlue™ Assay): This assay measures the reducing potential of metabolically active cells.[7] The active ingredient, resazurin, is a non-toxic, cell-permeable blue dye that is converted to the highly fluorescent pink compound, resorufin, by mitochondrial reductases in viable cells.[8][9] The intensity of the fluorescent signal is directly proportional to the number of living, respiring cells.[10] We select AlamarBlue over the traditional MTT assay due to its superior characteristics: it is a non-toxic, single-reagent-addition assay that does not require a separate formazan solubilization step, thereby reducing procedural errors and allowing for kinetic monitoring.[8]

-

Membrane Integrity (The Lactate Dehydrogenase (LDH) Assay): This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[11] The released LDH catalyzes a reaction that results in a quantifiable colorimetric or luminescent signal.[12][13] Using the LDH assay in parallel with a metabolic assay provides a crucial cross-validation point. A compound might inhibit metabolism without immediately lysing the cell; conversely, it might induce rapid membrane damage. Observing effects in both assays provides stronger evidence of true cytotoxicity.

Designing a Self-Validating Experimental System

The trustworthiness of any screening data hinges on a meticulously designed experiment with appropriate controls. This design ensures that the observed effects are directly attributable to the test compound.

Critical Component: Cell Line Selection

The choice of cell line is paramount and can significantly influence the IC50 value.[4] For a preliminary screen, a small, diverse panel is recommended to provide initial insights into potential selectivity.

-

Cancer Cell Line (e.g., HeLa or HepG2):

-

HeLa (Human Cervical Adenocarcinoma): A robust, highly proliferative, and widely characterized cell line, making it an excellent starting point for general cytotoxicity.[14]

-

HepG2 (Human Hepatocellular Carcinoma): This line is often chosen because the liver is a primary site of drug metabolism. Using HepG2 can provide early indications of potential hepatotoxicity.[6]

-

-

Non-Cancerous Control Cell Line (e.g., HEK293 or Fibroblasts):

-

HEK293 (Human Embryonic Kidney Cells): While of embryonic origin and transformed, they are frequently used as a non-cancerous control to assess a compound's general toxicity against cells with more "normal" physiology compared to aggressive cancer lines.[14]

-

Fibroblasts (e.g., L929 or primary human fibroblasts): These are standard cell lines in regulatory cytotoxicity testing (ISO 10993-5) and represent a common, non-cancerous cell type.[15]

-

The goal is to identify compounds that show potent cytotoxicity against cancer cells but significantly less activity against non-cancerous cells, indicating a favorable therapeutic window.

Experimental Workflow Overview

The overall process follows a logical sequence from preparation to data analysis.

Caption: High-level workflow for preliminary cytotoxicity screening.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.

Preparation of Test Compound and Controls

-

Compound Stock Solution: Prepare a high-concentration stock solution of 2-(Methylamino)pyrimidin-5-ol (e.g., 20 mM) in sterile dimethyl sulfoxide (DMSO). The molecular weight is 125.13 g/mol .[2]

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Controls:

-

Untreated Control: Cells in medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is critical to ensure the solvent itself is not causing toxicity.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to confirm the assay is working correctly.

-

Cell Seeding and Treatment

-

Cell Culture: Culture the selected cell lines according to standard protocols (e.g., from ATCC) until they reach ~80% confluency.

-

Seeding: Trypsinize, count, and seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and recover for 18-24 hours.

-

Treatment: Carefully remove the medium and add 100 µL of the prepared compound dilutions and controls to the appropriate wells. It is essential to run each condition in at least triplicate.

-

Incubation: Incubate the plates for a standard exposure time, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator. The choice of time point can influence the IC50 value.[16]